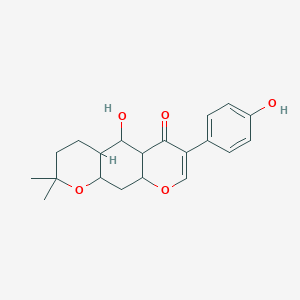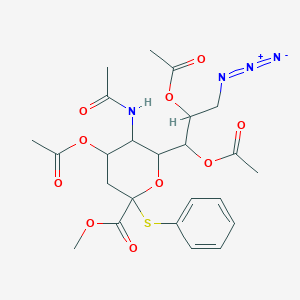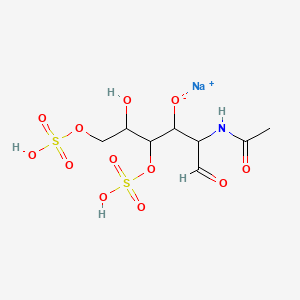
Ethanol, tin(2+) salt (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, tin(2+) salt (9CI), also known as tin(II) ethoxide, is an organotin compound with the molecular formula C4H10O2Sn. It is a white to off-white solid that is sensitive to air and moisture. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanol, tin(2+) salt (9CI) can be synthesized through the reaction of tin(II) chloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
SnCl2+2C2H5OH→Sn(OC2H5)2+2HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of ethanol, tin(2+) salt (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, tin(2+) salt (9CI) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin(IV) compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ethanol, tin(2+) salt (9CI) include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving ethanol, tin(2+) salt (9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield tin(IV) ethoxide, while substitution reactions can produce various organotin compounds .
Aplicaciones Científicas De Investigación
Ethanol, tin(2+) salt (9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active organotin compounds.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of coatings, plastics, and other materials
Mecanismo De Acción
The mechanism of action of ethanol, tin(2+) salt (9CI) involves its ability to coordinate with various ligands and participate in catalytic cycles. It can form complexes with organic molecules, facilitating reactions such as polymerization and cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethanol, tin(2+) salt (9CI) include:
- Tin(II) methoxide
- Tin(II) propoxide
- Tin(IV) ethoxide
Comparison
Ethanol, tin(2+) salt (9CI) is unique due to its specific reactivity and stability under anhydrous conditions. Compared to tin(II) methoxide and tin(II) propoxide, it offers different reactivity profiles and is preferred in certain catalytic applications. Tin(IV) ethoxide, on the other hand, has different oxidation states and reactivity, making it suitable for different types of reactions .
Propiedades
Fórmula molecular |
C2H6OSn |
|---|---|
Peso molecular |
164.78 g/mol |
InChI |
InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3; |
Clave InChI |
PSFYVNVZQYWSRW-UHFFFAOYSA-N |
SMILES canónico |
CCO.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)








